3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride
Overview
Description
3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a toluene-4-sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride typically involves the reaction of piperidine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Conversion to toluene-4-sulfonic acid derivatives.
Reduction: Formation of toluene-4-sulfide derivatives.
Scientific Research Applications
3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Toluenesulfonyl chloride: A precursor in the synthesis of 3-(Toluene-4-sulfonylmethyl)-piperidine hydrochloride.
Toluene-4-sulfonic acid: An oxidation product of the methyl group.
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the toluene-4-sulfonylmethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-11-4-6-13(7-5-11)17(15,16)10-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDFULGTHXSDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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